molecular formula C19H16O3 B2856756 Methyl 3-((naphthalen-2-yloxy)methyl)benzoate CAS No. 438464-66-5

Methyl 3-((naphthalen-2-yloxy)methyl)benzoate

Cat. No.: B2856756
CAS No.: 438464-66-5
M. Wt: 292.334
InChI Key: BAMSSHBVXNZSNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-((naphthalen-2-yloxy)methyl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a naphthalene moiety linked to a benzoate ester through an oxy-methyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((naphthalen-2-yloxy)methyl)benzoate typically involves the reaction of 3-hydroxybenzoic acid with naphthalen-2-ylmethanol in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-((naphthalen-2-yloxy)methyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The naphthalene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: 3-((naphthalen-2-yloxy)methyl)benzoic acid.

    Reduction: 3-((naphthalen-2-yloxy)methyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-((naphthalen-2-yloxy)methyl)benzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-((naphthalen-2-yloxy)methyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-((naphthalen-1-yloxy)methyl)benzoate
  • Methyl 4-((naphthalen-2-yloxy)methyl)benzoate
  • Ethyl 3-((naphthalen-2-yloxy)methyl)benzoate

Uniqueness

Methyl 3-((naphthalen-2-yloxy)methyl)benzoate is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

methyl 3-(naphthalen-2-yloxymethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O3/c1-21-19(20)17-8-4-5-14(11-17)13-22-18-10-9-15-6-2-3-7-16(15)12-18/h2-12H,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAMSSHBVXNZSNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)COC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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